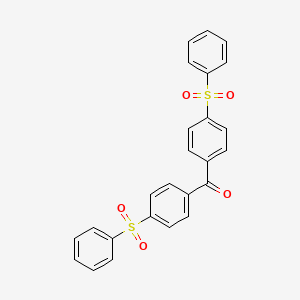

Bis(4-(phenylsulfonyl)phenyl)methanone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

7402-88-2 |

|---|---|

Molecular Formula |

C25H18O5S2 |

Molecular Weight |

462.5 g/mol |

IUPAC Name |

bis[4-(benzenesulfonyl)phenyl]methanone |

InChI |

InChI=1S/C25H18O5S2/c26-25(19-11-15-23(16-12-19)31(27,28)21-7-3-1-4-8-21)20-13-17-24(18-14-20)32(29,30)22-9-5-2-6-10-22/h1-18H |

InChI Key |

YJNANYAKEVSFCI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for Bis 4 Phenylsulfonyl Phenyl Methanone and Its Precursors

Approaches to the Formation of the Diarylmethanone Core

The diarylmethanone (benzophenone) core is a fundamental structural motif, and its synthesis is well-established in organic chemistry. The most common and direct method for the preparation of symmetrical diaryl ketones is the Friedel-Crafts acylation.

This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst. chemrxiv.orgchemistryworld.comlibretexts.org For the synthesis of a precursor to the title compound, such as bis(4-chlorophenyl)methanone, the reaction would involve the acylation of chlorobenzene (B131634) with phosgene (B1210022) or a phosgene equivalent like trichloromethyl chloroformate (diphosgene) or bis(trichloromethyl)carbonate (triphosgene), catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). libretexts.org

Alternatively, the reaction of an aroyl chloride with an aromatic compound can be employed. chemistryworld.comgoogle.comnih.gov For instance, the reaction of 4-chlorobenzoyl chloride with chlorobenzene in the presence of a catalyst like ferric chloride (FeCl₃) can yield bis(4-chlorophenyl)methanone. acs.org

Another approach involves the oxidation of a diarylmethane. For example, diphenylmethane (B89790) can be oxidized to benzophenone (B1666685). The synthesis of diphenylmethane itself can be achieved through a Friedel-Crafts reaction between benzene (B151609) and benzyl (B1604629) chloride, catalyzed by a Lewis acid. beilstein-journals.orgchemrevlett.comgoogle.com

Modern catalytic methods, such as carbonylative cross-coupling reactions, also provide a route to diaryl ketones. For instance, the palladium-catalyzed carbonylative Suzuki coupling of an aryl halide with an arylboronic acid in the presence of carbon monoxide can form a diaryl ketone. nih.gov This method offers a milder alternative to the classical Friedel-Crafts reaction and allows for the synthesis of unsymmetrical diaryl ketones as well.

Table 1: Comparison of Synthetic Routes to Diarylmethanone Core

| Method | Reactants | Catalyst/Reagent | Advantages | Disadvantages | Reference(s) |

| Friedel-Crafts Acylation | Arene, Acyl Halide/Anhydride | Lewis Acid (e.g., AlCl₃, FeCl₃) | Well-established, often high-yielding for simple substrates. | Requires stoichiometric amounts of catalyst, can have regioselectivity issues with substituted arenes, harsh conditions. | google.com, chemrxiv.org, chemistryworld.com, libretexts.org |

| Oxidation of Diarylmethanes | Diarylmethane | Oxidizing Agent (e.g., KMnO₄, CrO₃) | Useful if the diarylmethane is readily available. | Can be harsh and may not be suitable for sensitive substrates. | beilstein-journals.org |

| Carbonylative Cross-Coupling | Aryl Halide, Arylboronic Acid, CO | Palladium Catalyst | Milder conditions, good functional group tolerance, allows for unsymmetrical ketone synthesis. | Requires pre-functionalized substrates and a transition metal catalyst. | nih.gov |

Strategies for the Introduction of Phenylsulfonyl Groups

The introduction of the phenylsulfonyl group onto the aromatic rings is a critical step in the synthesis of bis(4-(phenylsulfonyl)phenyl)methanone. Several methods can be employed, either on the pre-formed diarylmethanone core or on the aromatic precursors.

One of the most common methods for forming diaryl sulfones is the oxidation of the corresponding diaryl sulfides . thieme-connect.com In the context of the target molecule, this would involve the synthesis of bis(4-(phenylthio)phenyl)methanone as a precursor, which is then oxidized. Various oxidizing agents can be used, such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or potassium permanganate.

Another classical approach is the Friedel-Crafts sulfonylation . This reaction involves the electrophilic substitution of an aromatic ring with a sulfonylating agent, such as a sulfonyl chloride or sulfonic anhydride, in the presence of a strong acid or Lewis acid catalyst. thieme-connect.comresearchgate.netrsc.org For the direct synthesis of this compound, diphenylmethane could potentially be reacted with benzenesulfonyl chloride in the presence of a catalyst like triflic acid or a solid acid. researchgate.netrsc.org However, controlling the regioselectivity to obtain the desired 4,4'-disubstituted product can be challenging.

A more modern and versatile approach is the nucleophilic aromatic substitution (SNA_r) on an activated aryl halide. nih.gov For instance, bis(4-chlorophenyl)methanone can be reacted with sodium benzenesulfinate (B1229208) in a polar aprotic solvent. The electron-withdrawing nature of the ketone and the second chlorophenyl group activates the aromatic ring towards nucleophilic attack.

Electrochemical Methods in the Synthesis of Sulfone-Containing Compounds

Electrochemical methods offer a green and often highly selective alternative to traditional chemical synthesis. acs.org In the context of sulfone synthesis, the electrochemical oxidation of sulfides to sulfones is a well-documented process. acs.org This method avoids the use of potentially hazardous and stoichiometric chemical oxidants. The reaction is typically carried out in an electrolytic cell where the sulfide (B99878), dissolved in a suitable solvent with a supporting electrolyte, is oxidized at the anode. The selectivity towards the sulfone over the sulfoxide (B87167) can often be controlled by adjusting the reaction parameters, such as the applied current or potential and the solvent system.

Furthermore, electrochemical methods are being developed for the direct formation of C-S bonds. For example, the electrochemical coupling of CO₂ and sulfite (B76179) (SO₃²⁻) on copper-based catalysts has been shown to form C-S bonds, opening up new avenues for sulfone synthesis from abundant starting materials. chemrxiv.org The electrochemical synthesis of sulfonamides from arenes, SO₂, and amines has also been reported, which could potentially be adapted for the synthesis of sulfones. nih.gov

Table 2: Electrochemical Synthesis of Sulfones

| Method | Substrate(s) | Key Features | Reference(s) |

| Oxidation of Sulfides | Diaryl sulfides | Avoids chemical oxidants, can be selective. | acs.org |

| C-S Bond Formation | CO₂, SO₃²⁻ | Utilizes abundant starting materials. | chemrxiv.org |

| Sulfonamide Synthesis | Arenes, SO₂, Amines | Direct C-H functionalization. | nih.gov |

Catalytic Routes for the Preparation of Related Sulfonylated Aromatic Systems

Modern catalytic methods have revolutionized the synthesis of diaryl sulfones, offering milder reaction conditions and broader substrate scope compared to classical methods. chemrevlett.comrsc.orgmdpi.com

Palladium-catalyzed cross-coupling reactions are particularly prominent. One strategy involves the three-component coupling of an aryl lithium species, an aryl halide, and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). nih.gov This convergent approach allows for the facile synthesis of a wide range of sulfones.

Suzuki-type sulfonylation reactions have also emerged as a powerful tool for the synthesis of diaryl sulfones. chemrevlett.com These reactions typically involve the coupling of an arylboronic acid with a sulfonylating agent, such as a sulfonyl chloride, a sulfinate salt, or a sulfonyl hydrazide, catalyzed by a transition metal complex.

Nickel-catalyzed C-H bond functionalization represents another advanced strategy. rsc.org This method allows for the direct sulfonylation of C-H bonds in aromatic compounds, avoiding the need for pre-functionalized starting materials. For example, the direct sulfonylation of benzamide (B126) derivatives has been achieved using a nickel catalyst with a directing group.

Table 3: Catalytic Routes to Diaryl Sulfones

| Catalytic System | Reactants | Key Advantages | Reference(s) |

| Palladium-catalyzed three-component coupling | Aryl lithium, Aryl halide, SO₂ surrogate (DABSO) | Convergent, mild conditions, broad scope. | nih.gov |

| Suzuki-type sulfonylation | Arylboronic acid, Sulfonylating agent | Good functional group tolerance. | chemrevlett.com |

| Nickel-catalyzed C-H functionalization | Arene, Sulfonylating agent | Direct C-H activation, high atom economy. | rsc.org |

High-Yield Synthesis Protocols and Process Optimization

The development of high-yield synthesis protocols and the optimization of reaction conditions are crucial for the practical application of any synthetic methodology. For the synthesis of diaryl sulfones, several studies have focused on optimizing reaction parameters to maximize yield and selectivity.

In the synthesis of bis(4-chlorophenyl) sulfone, a key precursor, a process involving the reaction of chlorobenzene with sulfur trioxide and dimethyl sulfate (B86663) in a packed column reactor has been reported to give a high yield of 91%. prepchem.com Another patented process describes the reaction of chlorobenzene with sulfuric acid in the presence of a condensing agent like boric acid or trifluoromethanesulfonic acid at high temperatures, which also aims for high efficiency. google.comgoogle.com

Optimization of catalytic reactions is also a key area of research. For instance, in the palladium-catalyzed synthesis of sulfones, the choice of ligand can significantly impact the reaction outcome. nih.gov Similarly, in the copper-catalyzed synthesis of diaryl sulfones, the reaction conditions, including the solvent and base, have been optimized to achieve high yields. nanomaterchem.com The optimization of reaction conditions in the synthesis of polycyclic sulfones has also been detailed, highlighting the importance of stoichiometry and reaction parameters. beilstein-journals.org

Chemical Reactivity and Transformation Mechanisms of Bis 4 Phenylsulfonyl Phenyl Methanone

Reactions Involving the α-Sulfonyl Carbanion Chemistry

The presence of two sulfonyl groups significantly influences the acidity of the methylene (B1212753) bridge in the related compound, bis(phenylsulfonyl)methane (B177063). This provides a strong basis for understanding the potential carbanion chemistry of Bis(4-(phenylsulfonyl)phenyl)methanone, although the central carbonyl group in the target molecule replaces the acidic methylene protons. However, the principles of stabilization by sulfonyl groups are directly applicable to derivatives or reaction intermediates where a carbanion might be formed α to a sulfonyl group.

Formation and Stability of Carbanionic Intermediates

The α-protons to a sulfonyl group are acidic due to the inductive electron-withdrawing nature of the sulfone and the ability of the sulfonyl group to stabilize the resulting carbanion through d-orbital participation or negative hyperconjugation. In bis(phenylsulfonyl)methane, a close structural analog, the methylene protons are readily abstracted by a variety of bases. rsc.org

The direct deprotonation of bis(phenylsulfonyl)methane with one molar equivalent of organolithium (MeLi), organosodium (BuNa), or organopotassium (BnK) reagents in tetrahydrofuran (B95107) (THF) leads to the formation of the corresponding α,α′-stabilized carbanion complexes. rsc.org The use of two molar equivalents of these bases can lead to the formation of geminal dianionic complexes. rsc.org NMR and mass spectrometry studies of the monoanions in dimethyl sulfoxide (B87167) (DMSO) are consistent with the formation of charge-separated species. rsc.org The dianions, however, are observed to deprotonate DMSO, regenerating the monoanions. rsc.org

The stability of these carbanionic intermediates is significant, as evidenced by their successful isolation and, in some cases, crystallographic characterization. For instance, the lithium complex of the bis(phenylsulfonyl)methane carbanion, [(PhSO2)2CHLi·THF], exists as a 1D chain polymer in the solid state, where the metal centers are chelated by the bis(sulfonyl) ligands. rsc.org

| Precursor | Base (1 equiv.) | Solvent | Product (Monometalated) |

| Bis(phenylsulfonyl)methane | MeLi | THF | [(PhSO2)2CHLi·THF] |

| Bis(phenylsulfonyl)methane | BuNa | THF | [(PhSO2)2CHNa·THF] |

| Bis(phenylsulfonyl)methane | BnK | THF | [(PhSO2)2CHK] |

| Precursor | Base (2 equiv.) | Solvent | Product (Dimetalated) |

| Bis(phenylsulfonyl)methane | MeLi | THF | [(PhSO2)2CLi2·THF] |

| Bis(phenylsulfonyl)methane | BuNa | THF | [(PhSO2)2CNa2·0.55THF] |

| Bis(phenylsulfonyl)methane | BnK | THF | [(PhSO2)2CK2] |

This table summarizes the formation of mono- and geminal dimetalated carbanions of bis(phenylsulfonyl)methane using various alkali metal bases in THF, based on research findings. rsc.org

Electrophilic Reactions of the Carbanion

Once formed, the carbanion α to the sulfonyl group is a potent nucleophile and can react with a variety of electrophiles. Studies on the carbanion of bis(phenylsulfonyl)methane have shown its reactivity towards electrophilic aromatic compounds. For example, it reacts with 4,6-dinitrobenzofuroxan to yield a σ-adduct, which can then undergo further base-catalyzed elimination. cdnsciencepub.com

The reaction of this carbanion with 4-nitrobenzofurazan and its derivatives in methanol (B129727) leads to the formation of σ-adducts at the 5-position. cdnsciencepub.com The intrinsic rate constant for this process has been determined, highlighting the nucleophilic character of the carbanion. cdnsciencepub.comresearchgate.net These reactions underscore the potential for carbanions derived from sulfonyl-containing compounds to participate in carbon-carbon bond-forming reactions with suitable electrophiles.

Nucleophilic Addition Pathways

The carbanion generated from sulfonyl-containing compounds can act as a "soft" nucleophile, making it suitable for 1,4-addition (Michael addition) reactions with α,β-unsaturated compounds. acs.org The phenylsulfonyl group delocalizes the negative charge on the carbanion, which favors conjugate addition over direct (1,2-) addition to the carbonyl group of Michael acceptors. acs.org

For instance, α-substituted fluoro(phenylsulfonyl)methane derivatives readily undergo Michael addition to α,β-unsaturated ketones, esters, nitriles, and sulfones at room temperature in the presence of a base like potassium carbonate in dimethylformamide (DMF). acs.org This suggests that if a carbanion were to be generated in a derivative of this compound, it would likely exhibit similar reactivity towards Michael acceptors.

Reactivity of the Ketone Carbonyl Group

The central ketone carbonyl group in this compound is expected to be highly electrophilic. The two flanking phenyl rings are substituted with powerful electron-withdrawing phenylsulfonyl groups at the para positions. These groups inductively and through resonance withdraw electron density from the benzophenone (B1666685) core, significantly increasing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack compared to unsubstituted benzophenone.

Common reactions of the benzophenone carbonyl group, such as reduction to a secondary alcohol or reductive coupling, are likely to be facile with this substrate. For example, benzophenone can be reduced by alkali metals to a deeply colored radical anion, diphenylketyl. wikipedia.org Given the electron-deficient nature of the carbonyl in this compound, it is expected to be an excellent candidate for such reductions.

The Haller-Bauer reaction, which involves the cleavage of non-enolizable ketones by a strong base, is a known reaction for benzophenone. wikipedia.org The enhanced electrophilicity of the carbonyl in the target molecule could potentially influence the conditions required for such a transformation.

Exploration of Substitution Reactions on the Aromatic Rings

The aromatic rings of this compound are subject to substitution reactions, with the regiochemical outcome dictated by the directing effects of the existing substituents. The sulfonyl group (-SO2R) and the carbonyl group (-COR) are both deactivating and meta-directing for electrophilic aromatic substitution (EAS). masterorganicchemistry.comlumenlearning.comyoutube.commasterorganicchemistry.comyoutube.com

Conversely, the sulfonyl group is a strong activating group for nucleophilic aromatic substitution (SNAr), particularly for leaving groups positioned ortho or para to it. chemistrysteps.commasterorganicchemistry.comnih.govnih.govmdpi.com This is due to the ability of the sulfonyl group to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. masterorganicchemistry.com

Therefore, electrophilic substitution on the phenyl rings of this compound is expected to be difficult and would likely occur at the positions meta to both the sulfonyl and carbonyl groups. In contrast, if a suitable leaving group were present on one of the aromatic rings, nucleophilic aromatic substitution would be favored, especially at positions ortho or para to the sulfonyl group. For example, a derivative with a halogen at the 3-position of the phenylsulfonyl-substituted ring could potentially undergo SNAr.

Advanced Cycloaddition Chemistry Utilizing Sulfonyl Dienophiles

The sulfonyl group can act as a powerful electron-withdrawing group, activating adjacent double or triple bonds to function as dienophiles in Diels-Alder reactions. acs.orgmdpi.comlibretexts.orgacs.orgacs.org Acetylenic, allenic, and dienyl sulfones have all been shown to participate in [4+2] cycloadditions. acs.org For instance, dienyl sulfones can react with electron-rich dienes in normal electron-demand Diels-Alder reactions. acs.org

Reductive and Oxidative Transformations of the Sulfone Moiety

The sulfone groups are the most prominent functional moieties in this compound and play a crucial role in defining its chemical character. The sulfur atom in a sulfone group exists in its highest oxidation state (+6), which dictates its reactivity, particularly in reductive and oxidative transformations. Generally, the sulfone group is highly stable and resistant to oxidation, but it can undergo reduction under specific conditions.

Reductive Transformations of the Sulfone Moiety

The reduction of the sulfone group in diaryl sulfones, such as this compound, typically involves the cleavage of the carbon-sulfur bonds, leading to the formation of the corresponding sulfides or even desulfonylated products. These transformations are challenging due to the high stability of the sulfone moiety and often require potent reducing agents.

Desulfonylation reactions, which result in the removal of the sulfonyl group, are a key reductive pathway. wikipedia.org These reactions typically proceed via a reductive mechanism, replacing a carbon-sulfur bond with a carbon-hydrogen bond. wikipedia.org For diaryl sulfones, this can lead to the formation of arenes and a sulfinate anion.

Several reagents and methods have been developed for the reduction of sulfones. A combination of lithium aluminum hydride (LiAlH₄) and titanium tetrachloride (TiCl₄) in tetrahydrofuran has been shown to rapidly reduce a variety of sulfones to their corresponding sulfides in high yields. rsc.org Another approach involves the use of magnesium metal with a catalytic amount of mercury(II) chloride in an alcoholic solvent. This method is advantageous as it tolerates a wider variety of functional groups compared to dissolving metal reductions. wikipedia.orgcas.cn

In the context of this compound, these reductive methods would be expected to yield Bis(4-(phenylthio)phenyl)methanone. The reaction would proceed via the reduction of the two sulfonyl groups to sulfide (B99878) groups.

Table 1: Reductive Transformations of this compound

| Reagent/Catalyst System | Expected Product | Reaction Conditions | Reference |

| LiAlH₄–TiCl₄ | Bis(4-(phenylthio)phenyl)methanone | Tetrahydrofuran | rsc.org |

| Mg/HgCl₂ (catalytic) | Bis(4-(phenylthio)phenyl)methanone | Alcoholic solvent | wikipedia.orgcas.cn |

Note: This table presents expected transformations based on general reactivity of diaryl sulfones.

Oxidative Transformations of the Sulfone Moiety

The sulfone group represents the highest oxidation state of sulfur in organosulfur compounds. Consequently, the sulfone moiety in this compound is generally resistant to further oxidation under standard conditions. The synthesis of diaryl sulfones itself is typically achieved through the oxidation of the corresponding diaryl sulfides. acs.orgacsgcipr.org

Various oxidizing agents and catalytic systems are employed for the conversion of sulfides to sulfones. acsgcipr.orgorganic-chemistry.org These include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and other peroxy acids. acsgcipr.orgnih.gov For instance, the oxidation of diphenyl sulfide to diphenyl sulfone has been achieved in high yields using sodium chlorite (B76162) (NaClO₂) and hydrochloric acid (HCl) in organic solvents. nih.gov Electrochemical methods have also been reported for the oxidation of diaryl sulfides to sulfones. acs.org

The stability of the sulfone group to oxidation is a key feature of its chemistry. While the synthesis of this compound would involve the oxidation of the corresponding bis-sulfide precursor, the resulting sulfone is a stable endpoint for oxidation reactions involving the sulfur centers.

Table 2: Representative Oxidative Syntheses of Diaryl Sulfones

| Starting Material | Oxidizing Agent/Catalyst | Product | Reference |

| Diaryl sulfide | H₂O₂ / Tantalum carbide | Diaryl sulfoxide | organic-chemistry.org |

| Diaryl sulfide | H₂O₂ / Niobium carbide | Diaryl sulfone | organic-chemistry.org |

| Diaryl sulfide | Sodium chlorite / HCl | Diaryl sulfone | nih.gov |

| Diaryl sulfide | Electrochemical oxidation | Diaryl sulfone | acs.org |

Note: This table illustrates the synthesis of diaryl sulfones through oxidation, highlighting the stability of the sulfone product to further oxidation.

Advanced Applications in Materials Science and Organic Electronics

Utilization in Polymer Chemistry and Specialty Polymer Development

The integration of Bis(4-(phenylsulfonyl)phenyl)methanone and its derivatives into polymer backbones is a key strategy for developing specialty polymers with enhanced physical and chemical properties. The rigid, bulky sulfonyl groups and the polar ketone moiety significantly influence the final characteristics of the resulting materials.

Aromatic polyesters containing pendent 4-(phenylsulfonyl)phenyl groups have been successfully synthesized using derivatives of this compound. A key monomer, 1,1-bis-[(4-hydroxyphenyl)-1-(4-phenylsulfonyl)phenyl)]ethane (DPSBP), is synthesized from diphenylsulfide and then used in polycondensation reactions. researchgate.net

The primary method for creating these polyesters is phase-transfer catalyzed interfacial polycondensation. researchgate.netresearchgate.net In this process, a solution of an aromatic diacid chloride, such as isophthalic acid chloride (IPC) or terephthalic acid chloride (TPC), in an organic solvent like dichloromethane (B109758) is mixed with an aqueous alkaline solution of the bisphenol monomer (DPSBP). researchgate.netresearchgate.net A phase-transfer catalyst, for instance, triethylbenzylammonium chloride, facilitates the reaction at the interface of the two immiscible liquid phases. researchgate.net This technique allows for the formation of high molecular weight polyesters under mild conditions. d-nb.info Copolyesters can also be created by varying the molar proportions of DPSBP with other bisphenols, like bisphenol-A (BPA), to fine-tune the polymer's properties. researchgate.net The resulting (co)polyesters have been shown to achieve high inherent viscosities (0.56–1.57 dL/g) and number average molecular weights (Mn) ranging from 28,650 to 80,230 g/mol , indicating the formation of robust, long-chain polymers. researchgate.net

The incorporation of the bulky, pendent 4-(phenylsulfonyl)phenyl groups has a profound and beneficial impact on the solubility of the resulting aromatic polyesters. Unlike many high-performance aromatic polymers which are often intractable, these polyesters exhibit excellent solubility in a wide range of common organic solvents. researchgate.net They readily dissolve in chlorinated solvents like dichloromethane and chloroform (B151607), as well as tetrahydrofuran (B95107) (THF) and aprotic polar solvents such as N-methylpyrrolidone (NMP) and N,N-dimethylacetamide (DMAc). researchgate.nettandfonline.com

This enhanced solubility is attributed to the disruption of polymer chain packing by the bulky side groups, which hinders crystallization and allows solvent molecules to penetrate and solvate the polymer chains more effectively. researchgate.net Consequently, these polymers are amorphous in nature, as confirmed by X-ray diffraction studies. researchgate.net

A direct and valuable consequence of this excellent solubility is the ease with which these materials can be processed into films. Tough, transparent, and flexible films can be readily cast from their chloroform solutions. researchgate.net This processability is a significant advantage for practical applications where the polymer must be formed into specific shapes or applied as a thin coating.

A defining characteristic of polymers derived from this compound is their exceptional thermal stability, a prerequisite for classification as high-performance polymers. solvay.com The presence of sulfonyl groups in a polymer backbone is known to increase its glass transition temperature (Tg) due to the strong dipole-dipole interactions between these polar groups, which restricts segmental chain motion. tandfonline.comnih.gov

Aromatic polyesters synthesized using the DPSBP monomer exhibit high glass transition temperatures (Tg) in the range of 223–257 °C. researchgate.net The Tg represents the temperature at which the amorphous polymer transitions from a rigid, glassy state to a more rubbery state. A high Tg is indicative of a material that retains its structural integrity and mechanical properties at elevated temperatures.

Furthermore, the thermal decomposition temperature, often reported as the temperature at which 10% weight loss occurs (T10), is a critical measure of a polymer's stability at extreme temperatures. These polyesters show outstanding T10 values, ranging from 469–484 °C in a nitrogen atmosphere, demonstrating their ability to withstand high-temperature environments without significant degradation. researchgate.net

Table 1: Properties of Aromatic Polyesters Derived from DPSBP

| Polymer Composition | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg, °C) | 10% Weight Loss Temp. (T10, °C) | Solubility | Film Quality |

|---|---|---|---|---|---|

| DPSBP-TPC | 1.57 | 257 | 484 | Soluble in Chloroform, NMP, DMAc | Tough, Transparent, Flexible |

| DPSBP-IPC | 0.56 | 242 | 481 | Soluble in Chloroform, NMP, DMAc | Tough, Transparent, Flexible |

| DPSBP/BPA (50:50)-TPC | 0.89 | 231 | 475 | Soluble in Chloroform, NMP, DMAc | Tough, Transparent, Flexible |

Role in Organic Electronics and Optoelectronic Devices

The strong electron-withdrawing nature of the sulfonyl group makes this compound and related structures highly attractive for applications in organic electronics, where precise control over electronic energy levels is paramount.

In the field of organic electronics, materials are broadly classified as electron donors or electron acceptors. The sulfone group (SO₂) is strongly electron-deficient, which makes molecules containing it well-suited for accepting and transporting electrons. rsc.org This characteristic is fundamental for the function of various organic semiconductor devices, including organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). nih.govresearchgate.net While fullerenes have historically dominated as the electron acceptor in high-performance OPVs, research into non-fullerene acceptors is driven by the need for greater synthetic flexibility and tunability of energy levels. researchgate.net The electron-deficient nature of the sulfonyl group in structures like this compound makes it a prime candidate for incorporation into novel non-fullerene acceptor designs. rsc.org

The diphenyl sulfone core, a key feature of this compound, has been successfully employed in the design of advanced emitters for OLEDs, particularly for materials that exhibit Thermally Activated Delayed Fluorescence (TADF). rsc.orgmdpi.com TADF is a mechanism that allows OLEDs to theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons for light emission. mdpi.com

In TADF emitters, a molecular design that combines an electron-donating part with an electron-accepting part is common. Diphenyl sulfone serves as an effective acceptor component. mdpi.com A crucial structural aspect of the diphenyl sulfone unit is its non-planar, tetrahedral geometry around the sulfur atom. This shape helps to prevent strong intermolecular packing and aggregation, which can quench luminescence. mdpi.com This steric hindrance promotes a high degree of intramolecular charge transfer, a key requirement for efficient TADF. mdpi.com

Research has demonstrated that diphenyl sulfone derivatives, when combined with donor groups like carbazole (B46965), can act as emitters in OLEDs. For example, a device using a diphenyl sulfone-based emitter achieved deep blue emission with a turn-on voltage of 4.0 V. mdpi.com A structurally similar benzophenone-based derivative, which shares the central carbonyl group with the subject compound, produced blue-green light with a lower turn-on voltage of 3.5 V and a higher maximum luminance of 660 cd/m². mdpi.com However, studies have also noted that the C–S bond in diphenylsulfonyl moieties can be susceptible to cleavage, potentially impacting the long-term operational stability of the device. researchgate.net

Table 2: Performance of OLEDs with Sulfone and Ketone-Based Emitters

| Emitter Base | Emission Color | Turn-on Voltage (V) | Max. Luminance (cd/m²) | CIE Coordinates (x, y) |

|---|---|---|---|---|

| Diphenyl Sulfone (DB16) | Deep Blue | 4.0 | 178 | (0.17, 0.16) |

| Benzophenone (B1666685) (DB17) | Blue-Green | 3.5 | 660 | Not Specified |

Photoreactivity and Photopolymerization Potential of Benzophenone Derivatives

Benzophenone and its derivatives are a well-established class of Type II photoinitiators, widely utilized to trigger free-radical polymerizations upon exposure to ultraviolet (UV) light. chemrxiv.orgacs.orgnih.gov Their mechanism of action involves absorption of UV photons to reach an excited triplet state. In this state, the benzophenone derivative can abstract a hydrogen atom from a synergist molecule (a co-initiator, often an amine) or the monomer itself, generating free radicals that initiate the polymerization chain reaction. epo.org

The efficiency of photopolymerization is highly dependent on the specific initiator system. Research into various benzophenone-based initiators demonstrates their effectiveness in curing acrylate (B77674) monomers, a common application in coatings, inks, and adhesives. Studies have shown that certain benzophenone-functionalized initiators can achieve high monomer conversion rates in short timeframes. nih.govacs.org For example, polymerization of acrylate monomers can reach over 90% conversion in as little as 30 to 70 seconds. acs.org This rapid curing is a significant advantage in many industrial processes. researchgate.net The performance of this compound as a photoinitiator would be benchmarked against such established derivatives.

Table 1: Comparative Photopolymerization Efficiency of Selected Photoinitiators

| Photoinitiator Type | Monomer System | Irradiation Conditions | Conversion Rate | Reference |

|---|---|---|---|---|

| Benzophenone-functionalized dipeptide | Pentaerythritol Triacrylate (PETA) | UV Light | >90% in ~30s | acs.org |

| Benzophenone-functionalized dipeptide | 2-Hydroxyethyl Acrylate (HEA) | UV Light | >90% in ~70s | acs.org |

| Benzophenone/Thioxanthone derivatives | Acrylates | LED@405 nm | ~80% in 20s (average) | acs.org |

Investigation of Thermally Activated Delayed Fluorescence (TADF) Properties

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons for light emission, enabling potentially 100% internal quantum efficiency in organic light-emitting diodes (OLEDs). This process relies on molecules with a very small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ < 0.3 eV). beilstein-journals.org Such a small gap facilitates efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state, from which fluorescence occurs.

The molecular design strategy for most TADF emitters involves creating a structure with distinct electron-donating (D) and electron-accepting (A) moieties. beilstein-journals.org This D-A architecture leads to a spatial separation of the highest occupied molecular orbital (HOMO), typically localized on the donor, and the lowest unoccupied molecular orbital (LUMO), localized on the acceptor. This separation reduces the exchange energy and, consequently, the ΔEₛₜ.

Table 2: Properties of Representative Donor-Acceptor Type TADF Emitters

| Emitter Type | Donor Moiety | Acceptor Moiety | ΔEₛₜ (eV) | Application | Reference |

|---|---|---|---|---|---|

| D-A-D | Carbazole | 9-phenyl-9-phosphafluorene oxide | Small | OLEDs | beilstein-journals.org |

| D-A | Diarylamine | 9-phenyl-9-phosphafluorene oxide | Small | OLEDs | beilstein-journals.org |

Development of Optical Materials

The development of high-performance optical materials is crucial for advanced applications such as image sensors, optical data storage, and light-emitting diodes. nih.govacs.org A key parameter for these materials is a high refractive index (RI), which allows for the miniaturization of optical components like lenses. Polymers are often favored for these applications due to their processability and durability.

The primary strategy for increasing the refractive index of a polymer is to incorporate atoms or functional groups with high molar refraction. acs.orgresearchgate.net Sulfur is one of the most effective elements for this purpose due to its high atomic refraction compared to carbon or oxygen. nih.gov Consequently, sulfur-containing polymers have attracted significant attention for high RI applications. researchgate.net Polymer classes such as poly(arylene ether sulfone)s and sulfur-containing polyimides are known for their excellent thermal stability combined with desirable optical properties. acs.orgnih.gov

This compound is an exemplary monomer for the synthesis of high refractive index polymers. Its structure is highly advantageous, containing not only two sulfur atoms in the form of sulfonyl groups but also a high density of aromatic rings. Both sulfur atoms and aromatic moieties contribute significantly to increasing the refractive index of a polymer. Pristine poly(arylene ether sulfone)s can exhibit refractive indices in the range of 1.60–1.62, and the incorporation of monomers with even higher sulfur and aromatic content can elevate this value further. nih.gov Research has shown that linear polysulfides can achieve refractive indices as high as 1.744 at 633 nm. nih.gov Furthermore, the refractive index can be tuned and enhanced by creating hybrid materials, for instance by incorporating high-RI nanoparticles like titanium dioxide (TiO₂) into a sulfur-rich polymer matrix. acs.orgnih.gov

Table 3: Refractive Index of Various Sulfur-Containing Polymers and Related Materials

| Polymer/Material | Refractive Index (n) | Wavelength (nm) | Key Feature | Reference |

|---|---|---|---|---|

| Poly(arylene ether ketone) (PEK) | 1.60 - 1.62 | Not Specified | Aromatic backbone | nih.gov |

| Poly(arylene ether sulfone) (PSF) | 1.60 - 1.62 | Not Specified | Sulfone group | nih.gov |

| Poly(phenylene thioether)s | 1.6553 - 1.6751 | 633 | Thioether linkage | nih.gov |

| Episulfide-thiol based polymer | 1.707 | 590 | Episulfide linkage | acs.org |

| Poly(arylene sulfide) | 1.744 | 633 | High sulfur content | nih.gov |

Catalytic and Mechanistic Research with Bis 4 Phenylsulfonyl Phenyl Methanone

Optimization of Catalytic Efficiency in Photoredox Reaction Systems

Currently, there is a lack of specific studies detailing the use of Bis(4-(phenylsulfonyl)phenyl)methanone as a photocatalyst and the subsequent optimization of its efficiency in photoredox reaction systems. General principles of photoredox catalysis involve the use of a photosensitizer that, upon light absorption, can initiate single-electron transfer (SET) processes to activate organic substrates. Optimization of such systems typically involves screening of reaction parameters to enhance the yield and selectivity of the desired transformation.

Table 1: General Parameters for Optimization of Photoredox Reactions

| Parameter | Description | Potential Impact on Efficiency |

| Catalyst Loading | The concentration of the photocatalyst. | Affects the rate of photon absorption and the overall reaction rate. |

| Light Source | The wavelength and intensity of the light used for irradiation. | Must overlap with the absorption spectrum of the photocatalyst for efficient excitation. |

| Solvent | The reaction medium. | Can influence catalyst solubility, substrate diffusion, and the stability of intermediates. |

| Reaction Time | The duration of the irradiation. | Determines the extent of substrate conversion and the potential for side reactions. |

| Temperature | The reaction temperature. | Can affect reaction kinetics and the stability of reactants and products. |

| Additives | Co-catalysts, sacrificial electron donors/acceptors. | Can facilitate the catalytic cycle and regenerate the active form of the photocatalyst. |

While these parameters are crucial for any photoredox system, their specific impact on reactions potentially catalyzed by this compound has not been reported.

Exploration of Organocatalytic Applications

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While compounds containing sulfone and ketone moieties have been explored as organocatalysts in various transformations, there is no available research demonstrating the application of this compound in this capacity. The presence of the carbonyl group and the sulfonyl functionalities could theoretically allow for interactions with substrates through hydrogen bonding or other non-covalent interactions, a key principle in many organocatalytic modes of action. However, without experimental validation, this remains a hypothetical application.

Mechanistic Studies of Catalyzed Transformations

Detailed mechanistic studies of chemical transformations are fundamental to understanding reaction pathways and developing more efficient catalytic systems. Such studies often involve a combination of experimental techniques and computational modeling.

Table 2: Common Techniques for Mechanistic Elucidation in Catalysis

| Technique | Information Provided |

| Cyclic Voltammetry | Redox potentials of the catalyst and substrates. |

| UV-Vis and Fluorescence Spectroscopy | Photophysical properties of the catalyst, such as absorption and emission spectra. |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detection and characterization of radical intermediates. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | In-situ reaction monitoring and structural characterization of intermediates. |

| Density Functional Theory (DFT) Calculations | Theoretical insights into reaction pathways, transition states, and intermediate stabilities. |

| Kinetic Isotope Effect Studies | Information about bond-breaking steps in the rate-determining step of the reaction. |

As there are no reported catalytic applications for this compound, no mechanistic studies on transformations it might catalyze are available. Research in this area would be necessary to understand its potential modes of action, whether in photoredox or organocatalytic cycles.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Such calculations for Bis(4-(phenylsulfonyl)phenyl)methanone would provide fundamental insights into its geometry, orbital energies, and charge distribution.

A DFT-based geometry optimization would determine the most stable three-dimensional arrangement of the atoms in this compound. This analysis would yield precise data on bond lengths, bond angles, and dihedral angles. For a molecule of this nature, with multiple phenyl rings, a key finding would be the dihedral angle between the two rings attached to the central carbonyl group, which is influenced by steric hindrance. A conformational analysis would explore different rotational isomers to identify the global minimum energy structure.

Without specific studies, it is not possible to provide a data table of these geometric parameters. For context, a study on a related but different compound, Bis[4-(diphenylmethyleneamino)phenyl]methanone, revealed a twisted conformation with a dihedral angle of 54.49 (5)° between its central benzene (B151609) rings. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov

A DFT study would quantify these energy levels. A small energy gap would suggest that the molecule is more reactive. nih.gov The spatial distribution of these orbitals would show which parts of the molecule are involved in electron donation and acceptance. For this compound, it would be expected that the HOMO and LUMO are delocalized over the aromatic systems.

Mulliken population analysis is a method to calculate the partial atomic charges on each atom within a molecule. researchgate.net This information helps in predicting the molecule's reactivity, as it identifies electrophilic (positive charge) and nucleophilic (negative charge) sites. For this compound, this analysis would likely show negative charges on the oxygen atoms of the carbonyl and sulfonyl groups, making them potential sites for electrophilic attack, while the carbon atom of the carbonyl group would likely carry a positive charge.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and intermolecular interactions. This analysis quantifies electron density sharing between atoms, hybridization, and the delocalization of electron density through hyperconjugative interactions. For the title compound, NBO analysis would offer deep insights into the nature of the C=O, C-S, and S=O bonds and the resonance effects across the phenyl rings.

Molecular Interactions and Supramolecular Assembly

The way individual molecules of this compound interact with each other in the solid state determines its crystal structure and macroscopic properties. These interactions are governed by non-covalent forces.

While this compound does not possess strong hydrogen bond donors (like O-H or N-H), it can participate in weak C-H···O hydrogen bonds. In these interactions, a hydrogen atom attached to a carbon atom in a phenyl ring can form a weak electrostatic attraction with an electronegative oxygen atom from a sulfonyl or carbonyl group of a neighboring molecule. The investigation of its crystal structure would be necessary to identify and characterize the geometry and prevalence of these weak interactions in forming the supramolecular assembly. Such non-covalent interactions are crucial in crystal engineering and the design of materials. chemeo.com

Crystal Packing Effects and Their Influence on Molecular Conformation

The spatial arrangement of molecules in the solid state, known as crystal packing, is dictated by a delicate balance of intermolecular forces. These forces, in turn, can significantly influence the conformation of the individual molecules. For aromatic ketones and sulfones like this compound, non-covalent interactions such as van der Waals forces, dipole-dipole interactions, and weak C-H···O or C-H···π hydrogen bonds are expected to play a crucial role in the crystal lattice.

| Analogous Compound | Key Crystallographic Feature | Dihedral Angle (°) | Significance |

| Bis[4-(diphenylmethyleneamino)phenyl]methanone | Twisted central benzophenone (B1666685) core | 54.49 (5) | Indicates significant steric hindrance influencing conformation. |

| (Biphenyl-4-yl)(phenyl)methanone | Angle between rings of the benzophenone moiety | 51.74 (18) | Demonstrates the non-planar nature of the benzophenone core. |

Quantum Chemical Descriptors in Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from computational chemistry that quantify various aspects of a molecule's electronic structure. These descriptors are invaluable for establishing quantitative structure-reactivity relationships (QSRRs), which correlate a molecule's structure with its chemical behavior. For this compound, key descriptors would include properties related to its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability. nih.gov A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. nih.gov

In a study of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, a molecule also containing a phenylsulfonyl group, a small HOMO-LUMO gap calculated via Density Functional Theory (DFT) was indicative of high chemical reactivity. nih.gov For this compound, the presence of two strongly electron-withdrawing phenylsulfonyl groups is expected to significantly lower the energy of the LUMO, which would be localized over the benzophenone and sulfonyl moieties. This would likely result in a relatively small HOMO-LUMO gap, suggesting that the compound could be reactive towards nucleophiles.

Other important quantum chemical descriptors include:

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the carbonyl and sulfonyl groups, indicating these as likely sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the phenyl rings.

Global Hardness (η) and Softness (S): These are related to the HOMO-LUMO gap and describe the molecule's resistance to change in its electron distribution. A molecule with a small energy gap is considered "soft" and more reactive.

| Quantum Descriptor | Relevance to this compound | Anticipated Trend |

| HOMO-LUMO Energy Gap (ΔE) | Indicator of chemical reactivity and stability. | Relatively small, suggesting higher reactivity. |

| Dipole Moment (µ) | Measures molecular polarity. | Significant, due to polar C=O and S=O groups. |

| Molecular Electrostatic Potential (MEP) | Maps regions of positive and negative charge. | Negative potential on oxygen atoms; positive on phenyl hydrogens. |

| Global Hardness (η) | Resistance to change in electron configuration. | Low, corresponding to a "soft" and reactive molecule. |

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the detailed step-by-step pathways of chemical reactions, known as reaction mechanisms. numberanalytics.com By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and activation energies, offering a level of detail often inaccessible through experimental means alone. numberanalytics.com

For this compound, a key reaction would be the nucleophilic addition to the electrophilic carbon atom of the carbonyl group. Computational studies on the reduction of the parent compound, benzophenone , by reagents like sodium borohydride (B1222165) have detailed this process. scribd.comzenodo.org The mechanism involves the approach of the hydride nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, which is then protonated to yield the alcohol product. scribd.comzenodo.org A computational study of this reaction for this compound would likely show that the electron-withdrawing nature of the phenylsulfonyl groups enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzophenone.

A computational investigation into a reaction of this compound would typically involve the following steps:

Geometry Optimization: Calculating the lowest energy structures of reactants, products, intermediates, and transition states.

Frequency Calculations: To confirm that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to calculate zero-point vibrational energies.

Transition State Searching: Locating the highest energy point along the reaction coordinate connecting reactants and products.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the found transition state correctly connects the desired reactant and product states.

By performing these calculations, one could map out the complete energy profile for reactions such as its reduction, oxidation, or nucleophilic substitution, providing fundamental insights into its chemical behavior.

Advanced Spectroscopic and Structural Characterization Techniques

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation

A comprehensive search of scientific literature did not yield any specific single-crystal X-ray diffraction studies for Bis(4-(phenylsulfonyl)phenyl)methanone. Therefore, detailed crystallographic data, such as the crystal system, space group, and unit cell dimensions, are not available in the reviewed sources.

Without single-crystal X-ray diffraction data, the precise molecular conformation, bond angles, and dihedral angles of this compound in the solid state cannot be definitively determined. This analysis is contingent on the successful cultivation of a single crystal and its subsequent X-ray analysis, which has not been reported in the available literature.

Information regarding the supramolecular interactions, such as hydrogen bonds or π-π stacking, within the crystal lattice of this compound is unavailable. The study of these non-covalent interactions requires detailed crystallographic data, which has not been published.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Specific ¹H and ¹³C NMR spectroscopic data for this compound were not found in the surveyed scientific literature. While NMR spectroscopy is a standard method for the structural elucidation of organic molecules, published spectra for this particular compound could not be located.

Mass Spectrometry (e.g., HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule. For this compound, the molecular formula is established as C₂₅H₁₈O₅S₂. This corresponds to a precise molecular weight of approximately 462.537 g/mol . This information is consistent across chemical databases.

Table 1: Molecular Formula and Weight of this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C₂₅H₁₈O₅S₂ |

This data is compiled from chemical database information.

Advanced Photophysical Spectroscopy

No specific studies on the advanced photophysical properties of this compound were identified in the literature search. Investigations into its behavior upon interaction with light, such as absorption and emission characteristics, have not been reported.

There is no available information from femtosecond transient absorption spectroscopy studies for this compound. Consequently, details regarding the dynamics of its excited states, including processes like intramolecular charge transfer, intersystem crossing, and internal conversion, remain uncharacterized.

Table 2: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4,4′-dihydroxybenzophenone |

Analysis of Singlet-Triplet Conversion Processes

The photophysical characteristics of benzophenone (B1666685) and its derivatives are dominated by efficient intersystem crossing from the initially excited singlet state (S1) to the triplet manifold (T1). In this compound, the presence of two strongly electron-withdrawing phenylsulfonyl groups significantly influences the energies of the relevant electronic states.

Upon photoexcitation, the molecule is promoted from its ground state (S0) to an excited singlet state. For many benzophenones, the lowest excited singlet state has n,π* character, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. Subsequently, a rapid and highly efficient intersystem crossing (ISC) to the triplet state occurs. The rate and efficiency of this process are governed by the energy gap between the singlet and triplet states and the degree of spin-orbit coupling.

Studies on substituted benzophenones have shown that the nature of the substituent plays a crucial role in the energy of the triplet state. acs.org Electron-withdrawing substituents, such as the phenylsulfonyl group, are known to decrease the energy of the 3nπ* triplet state. acs.org This effect can be rationalized by the stabilization of the electron-deficient carbonyl group in the excited state. The substituent effect on the triplet state of various benzophenones has been a subject of extensive research, where Hammett correlations have been successfully applied to relate the triplet decay constants to the electronic nature of the substituents. acs.org

The singlet-triplet energy gap is a critical parameter influencing the photophysical properties. For a series of diradicals, it has been observed that the singlet-triplet gap can be modulated by the electronic properties of the substituents. acs.org In the case of this compound, the two para-substituted phenylsulfonyl groups are expected to significantly impact the electronic distribution and, consequently, the singlet-triplet splitting.

| Parameter | Influence of Phenylsulfonyl Group | Reference |

| Intersystem Crossing (ISC) | Expected to be highly efficient, characteristic of benzophenones. | edinst.com |

| ³nπ State Energy* | Lowered due to the electron-withdrawing nature of the substituent. | acs.org |

| Singlet-Triplet Energy Gap | Modulated by the electronic effects of the two phenylsulfonyl groups. | acs.org |

Stimulated Emission and Triplet-Triplet Absorption Signal Tracking

Transient absorption spectroscopy is a powerful technique to monitor the formation and decay of transient species such as triplet states. In studies of benzophenone and its derivatives, transient absorption spectra typically reveal a strong absorption band corresponding to the lowest triplet state (T1). edinst.comnih.gov

For this compound, upon laser flash photolysis, the population of the T1 state would lead to a characteristic transient absorption spectrum. The temporal evolution of this signal provides direct information about the triplet lifetime. The lifetimes of higher triplet excited states (Tn) of substituted benzophenones have been estimated to be in the range of 110–450 picoseconds, with the main deactivation pathway being internal conversion to the T1 state. rsc.org The lifetime of the T1 state itself is influenced by the substituents and the surrounding medium. rsc.org

Stimulated emission from the excited singlet state of benzophenones is generally not a major deactivation pathway due to the extremely rapid and efficient intersystem crossing. The primary emission observed from benzophenone derivatives at low temperatures (77 K) is phosphorescence, which is the radiative decay from the T1 state to the S0 ground state. nih.gov The phosphorescence spectrum provides valuable information about the energy of the T1 state. nih.gov

The tracking of the triplet-triplet absorption signal allows for the investigation of various deactivation processes of the triplet state, including energy transfer to other molecules and chemical reactions. For instance, the triplet state of benzophenone is a well-known photosensitizer. edinst.com

| Spectroscopic Technique | Information Obtained | Expected for this compound |

| Transient Absorption Spectroscopy | Triplet-triplet absorption spectrum, triplet lifetime. | A strong T1 absorption band with a lifetime influenced by the phenylsulfonyl groups. |

| Phosphorescence Spectroscopy | Energy of the lowest triplet state (T1). | Emission from the T1 state, providing its energy level. |

| Stimulated Emission | Radiative decay from the S1 state. | Expected to be a minor process due to efficient intersystem crossing. |

Infrared and UV-Visible Spectroscopy

Infrared (IR) Spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent groups.

Carbonyl (C=O) Stretching: A strong absorption band is anticipated in the region of 1650-1680 cm⁻¹, characteristic of an aromatic ketone. The exact position will be influenced by the electronic effects of the phenylsulfonyl substituents.

Sulfone (SO₂) Stretching: Two strong absorption bands are expected for the asymmetric and symmetric stretching vibrations of the sulfone group, typically appearing in the ranges of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively. The IR spectrum of diphenyl sulfone shows characteristic absorptions in these regions. nist.gov

Aromatic C-H and C=C Stretching: Multiple bands corresponding to the stretching vibrations of the C-H and C=C bonds within the phenyl rings are expected in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound is expected to be dominated by transitions involving the benzophenone chromophore.

n→π Transition:* A relatively weak absorption band is expected at longer wavelengths (around 330-360 nm), corresponding to the promotion of a non-bonding electron from the carbonyl oxygen to a π* anti-bonding orbital.

π→π Transitions:* More intense absorption bands are anticipated at shorter wavelengths (typically below 300 nm), arising from electronic transitions within the aromatic rings and the carbonyl group's π-system. The presence of the phenylsulfonyl groups, which are themselves chromophores, may lead to additional absorption features or shifts in the primary absorption bands. Studies on related aromatic compounds show that substituents can significantly affect the position and intensity of absorption bands. researchgate.net

| Spectroscopic Data | Expected Wavenumber/Wavelength | Assignment |

| IR: C=O Stretch | 1650-1680 cm⁻¹ | Carbonyl group |

| IR: SO₂ Asymmetric Stretch | 1300-1350 cm⁻¹ | Sulfone group |

| IR: SO₂ Symmetric Stretch | 1140-1180 cm⁻¹ | Sulfone group |

| UV-Vis: n→π Transition | ~330-360 nm | Carbonyl group |

| UV-Vis: π→π Transitions | < 300 nm | Aromatic system |

Synthesis and Functional Study of Bis 4 Phenylsulfonyl Phenyl Methanone Derivatives and Analogs

Design Principles for Tailored Derivatives

The design of derivatives of Bis(4-(phenylsulfonyl)phenyl)methanone is guided by established structure-property and structure-activity relationships (SAR). The goal is to strategically introduce functional groups onto the aromatic rings to modulate the molecule's electronic, steric, and physicochemical properties.

Key design principles include:

Modulation of Electronic Properties: The introduction of electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or alkyl groups, or electron-withdrawing groups (EWGs) such as nitro (-NO₂) or halogen atoms, can significantly alter the electron density distribution across the molecule. This tuning affects properties like oxidation-reduction potentials, UV-Vis absorption spectra, and the reactivity of the carbonyl and sulfonyl groups. In the context of biological activity, the presence of EWGs has been shown to increase the activity of some pharmacologically active compounds. researchgate.net

Enhancing Solubility and Processability: For applications in materials science, particularly in the synthesis of polymers like poly(arylene ether sulfone)s, modifying the parent structure is crucial for improving solubility in common organic solvents. tandfonline.com The incorporation of flexible ether linkages or bulky, non-polar side groups can disrupt intermolecular packing, making the resulting polymers more processable without sacrificing thermal stability. tandfonline.comnih.gov

Introduction of Reactive Sites for Polymerization: For use as a monomer, functional groups that can participate in polymerization reactions are introduced. For instance, hydroxyl (-OH) or halogen groups can be added to enable step-growth polymerization, leading to the formation of high-performance polyether sulfones. mdpi.com

Synthetic Routes to Substituted Bis(phenylsulfonyl)phenyl)methanone Analogs

The synthesis of substituted analogs of this compound relies on established organic chemistry reactions, primarily electrophilic aromatic substitution and modern cross-coupling methodologies.

A primary and classical approach is the Friedel-Crafts acylation . vedantu.com This reaction can be adapted to create the central benzophenone (B1666685) core or to attach the phenylsulfonyl groups. For instance, a substituted benzoyl chloride can react with a substituted diphenyl sulfone, or a molecule containing two benzenesulfonyl chloride moieties can react with a central aromatic ring in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). sciencemadness.orggoogle.com However, Friedel-Crafts reactions can be limited by regioselectivity issues and harsh conditions. nih.gov

More modern and versatile methods for forming the diaryl sulfone moieties have been developed:

Palladium-Catalyzed Cross-Coupling: A three-component palladium-catalyzed coupling allows for the convergent synthesis of diaryl sulfones from an aryl lithium species, an aryl (pseudo)halide, and a sulfur dioxide surrogate like DABSO (a complex of DABCO and SO₂). nih.gov This method offers broad substrate scope and milder reaction conditions.

Metal-Free Sulfonylation: Recent protocols enable the synthesis of diaryl sulfones under metal-free conditions. One such method involves the reaction of sulfonyl hydrazines with diaryliodonium salts. rsc.org Another approach uses the reaction of arynes (generated in-situ) with thiosulfonates. organic-chemistry.org These methods often exhibit high functional group tolerance.

The synthesis of precursor molecules is also critical. For example, substituted diaryl sulfones can be prepared by reacting chlorobenzene (B131634) with sulfuric acid in the presence of a condensing agent like boric acid. google.comgoogle.com Bis-sulfone compounds have also been synthesized through the straightforward oxidation of corresponding bis-sulfide precursors under mild conditions. nih.gov

| Synthetic Method | Key Reactants | Description | Potential Derivatives |

|---|---|---|---|

| Friedel-Crafts Acylation | Substituted Benzoyl Chloride, Substituted Diphenyl Sulfone, Lewis Acid (e.g., AlCl₃) | Classic method for forming the ketone bridge between aromatic rings. vedantu.com | Halogenated, alkylated, or nitrated analogs. |

| Palladium-Catalyzed Three-Component Coupling | Aryl Lithium, Aryl Halide, DABSO (SO₂ surrogate) | Convergent and versatile method for constructing the sulfone linkages. nih.gov | Analogs with complex heterocyclic or functionalized aryl groups. |

| Oxidation of Sulfides | Substituted Bis-thioether Precursor, Oxidizing Agent (e.g., H₂O₂) | A straightforward method to form the sulfonyl groups from readily available sulfides. nih.gov | Derivatives where the sulfide (B99878) precursor is more easily synthesized. |

| Aryne-Thiosulfonate Coupling | In-situ generated Aryne, Thiosulfonate | A metal-free approach to forming diaryl sulfone bonds with high functional group tolerance. organic-chemistry.org | Sterically hindered or electronically diverse analogs. |

Structure-Property Relationships in Modified Compounds for Targeted Applications

The functional properties of this compound derivatives are directly linked to their molecular structure. By systematically altering substituents, properties can be fine-tuned for applications in materials science (e.g., high-performance polymers) or medicinal chemistry (e.g., enzyme inhibitors).

Optical Properties: Benzophenone derivatives are well-known for their ability to absorb UV radiation. The position and nature of substituents on the aromatic rings can shift the absorption maximum (λ_max). Introducing fluorophores like carbazole (B46965) or anthracene (B1667546) into a polyether sulfone backbone can produce polymers that emit light across the visible spectrum, useful for organic light-emitting diode (OLED) applications. nih.gov The refractive index and birefringence of poly(arylene ether sulfone) films can be controlled by altering the copolymer composition, which is critical for optical waveguide applications. researchgate.net

Biological Activity: In medicinal chemistry, benzophenone derivatives have been explored as inhibitors of various enzymes. researchgate.net For instance, a study of novel bis-sulfone derivatives showed potent inhibitory activity against metabolic enzymes like carbonic anhydrase and acetylcholinesterase, with inhibition constants (Ki) in the nanomolar range. nih.gov Structure-activity relationship studies on benzophenone hydrazone derivatives revealed that insecticidal activity was highest when the 4-positions were substituted with a halogen and a triflate group. nih.gov This highlights the critical role of specific electronic and steric features for potent bioactivity.

| Structural Modification | Anticipated Effect on Property | Targeted Application | Relevant Finding |

|---|---|---|---|

| Introduction of Sulfonic Acid (-SO₃H) Groups | Increases polarity and solubility in polar solvents; enhances proton conductivity. | Fuel cell membranes | Sulfonated poly(arylene ether sulfone)s show good solubility and potential for fuel cell use. tandfonline.com |

| Incorporation of Flexible Ether Linkages | Lowers glass transition temperature (Tg), improves processability. | Melt-processable high-performance polymers | Poly(arylene ether)s are a major class of engineering thermoplastics due to their processability and stability. tandfonline.com |

| Addition of Halogen Atoms (e.g., -Cl, -F) | Modifies electronic properties and lipophilicity; can enhance biological activity. | Insecticides, Polymer synthesis | 4-chloro substitution is important for some biological activities and serves as a reactive site for polymerization. nih.govbiosynth.com |

| Attachment of Fluorophores (e.g., Carbazole) | Imparts fluorescence and specific emission colors. | Organic Light-Emitting Diodes (OLEDs) | Polyether sulfones with fluorophore units can be tailored for light emission across the visible spectrum. nih.gov |

Conclusion and Future Research Directions

Summary of Key Research Findings and Advancements

Research into Bis(4-(phenylsulfonyl)phenyl)methanone and structurally related sulfonyl-containing aromatic compounds has yielded several important insights, primarily centered on their synthesis and potential applications in high-performance materials.

The synthesis of this compound can be approached through various established organic reactions. The most common method is likely a Friedel-Crafts acylation reaction, a cornerstone of aromatic chemistry. nih.gov However, specific, optimized, and high-yield synthetic protocols for this particular compound are not extensively detailed in publicly available literature, suggesting that its synthesis may present challenges. nih.gov

The primary area of interest for this compound lies in its potential as a monomer for high-performance polymers. The incorporation of the rigid and polar phenylsulfonyl and benzophenone (B1666685) moieties into a polymer backbone is expected to impart desirable properties such as high thermal stability, mechanical strength, and specific solubility characteristics. Aromatic polyesters containing pendent 4-(phenylsulfonyl)phenyl groups, for example, have demonstrated excellent thermal stability with glass transition temperatures (Tg) in the range of 223-257 °C and 10% weight loss temperatures (T10) between 469-484 °C. These polymers also exhibit good solubility in common organic solvents and can form tough, transparent, and flexible films. While this research does not directly involve this compound, it provides a strong indication of the properties that polymers derived from it might possess.

Another significant area of advancement is in the field of nonlinear optical (NLO) materials. Compounds with donor-π-acceptor architectures are known to exhibit NLO properties, and the structure of this compound, with its electron-withdrawing sulfonyl groups, suggests potential for such applications. researchgate.netresearchgate.net Theoretical studies on similar organic molecules have shown that the presence of sulfonyl groups can enhance second and third-order NLO responses. researchgate.netresearchgate.net Computational methods, such as Density Functional Theory (DFT), are increasingly being used to predict the NLO properties of such molecules, guiding the synthesis of new materials with tailored optical responses. researchgate.net

A summary of key properties for related sulfonyl-containing polymers is presented in Table 1.

| Property | Value Range | Reference Compound Type |

| Glass Transition Temperature (Tg) | 223 - 257 °C | Aromatic polyesters with pendent 4-(phenylsulfonyl)phenyl groups |

| 10% Weight Loss Temperature (T10) | 469 - 484 °C | Aromatic polyesters with pendent 4-(phenylsulfonyl)phenyl groups |

| Solubility | Soluble in common organic solvents | Aromatic polyesters with pendent 4-(phenylsulfonyl)phenyl groups |

Unaddressed Challenges and Open Questions

Despite the promising characteristics of this compound, several challenges and unanswered questions remain, hindering its widespread application and further development.

A significant challenge lies in the synthesis and purification of the compound. Friedel-Crafts reactions, while conceptually straightforward, can suffer from issues such as catalyst deactivation, over-alkylation or acylation, and the need for stoichiometric amounts of Lewis acid catalysts, which can lead to significant waste. nih.gov The purification of the final product from reaction byproducts and residual catalyst can also be complex. The lack of detailed, reproducible synthetic procedures in the literature suggests that achieving high purity this compound in good yield may be a non-trivial task.

The experimental validation of predicted properties is a major gap in the current research landscape. While computational studies can provide valuable insights into the potential NLO properties of this compound, experimental verification is essential. researchgate.net There is a need for systematic studies that synthesize the compound and characterize its optical, thermal, and electronic properties to confirm theoretical predictions.

Finally, the structure-property relationships for polymers incorporating this monomer are not well understood. How the specific arrangement of the phenylsulfonyl groups and the benzophenone core influences the macroscopic properties of the resulting polymers remains an area ripe for investigation.

Emerging Research Frontiers and Potential Interdisciplinary Collaborations

The unique structural features of this compound open up several exciting avenues for future research and interdisciplinary collaboration.

One of the most promising frontiers is in the development of advanced functional polymers . By copolymerizing this compound with other monomers, it may be possible to fine-tune the properties of the resulting materials for specific applications. For example, incorporating flexible linkers could enhance processability, while adding other functional groups could introduce properties like photoresponsiveness or conductivity. This area would benefit from collaborations between organic synthesis chemists and polymer scientists.

The exploration of this compound in organic electronics is another exciting direction. The electron-withdrawing nature of the sulfonyl groups suggests that it could be used as a building block for n-type organic semiconductors, which are less common than their p-type counterparts. Research in this area would require collaboration between materials chemists, physicists, and electronics engineers to design, synthesize, and fabricate electronic devices.

The potential for supramolecular chemistry and dendrimer synthesis also warrants investigation. The rigid, well-defined structure of this compound could make it an excellent core molecule for the construction of dendrimers. mdpi.com These highly branched macromolecules have potential applications in drug delivery, catalysis, and sensing. This research would involve collaboration between synthetic organic chemists and experts in supramolecular chemistry.

Furthermore, the development of efficient and sustainable synthetic methodologies for this compound and related compounds is a critical research frontier. This could involve exploring greener catalytic systems for Friedel-Crafts reactions or developing entirely new synthetic routes that are more atom-economical and generate less waste. nih.gov This work would be at the intersection of organic synthesis and green chemistry.

Q & A

Basic Research Question

- ¹H-NMR : Expect aromatic proton signals in the δ 7.50–8.06 ppm range due to the sulfonyl-substituted phenyl groups. Splitting patterns (e.g., doublets or triplets) indicate para-substitution symmetry .

- ¹³C-NMR : The carbonyl carbon (C=O) typically resonates at δ 195–200 ppm. Sulfonyl-linked carbons appear upfield (δ 125–140 ppm) due to electron-withdrawing effects .

- FTIR : Strong absorption bands at ~1660 cm⁻¹ (C=O stretch) and 1150–1300 cm⁻¹ (asymmetric S=O stretches) confirm functional groups .

Cross-validate with elemental analysis (C, H, N, S) to ensure purity (>95%) .

What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

The electron-withdrawing sulfonyl groups activate the phenyl rings for electrophilic substitution but deactivate them toward nucleophilic attacks. In palladium-catalyzed couplings, the sulfonyl moiety stabilizes transition states via resonance, enhancing reaction rates. Computational studies (DFT) suggest that the para-substitution geometry minimizes steric hindrance, favoring high regioselectivity . Microwave-assisted synthesis (e.g., 100–120°C, 30 min) leverages dielectric heating to accelerate kinetic pathways, reducing side-product formation .

How can reaction conditions be optimized to mitigate side reactions during scale-up synthesis?

Advanced Research Question

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates, but avoid prolonged heating to prevent sulfonyl group degradation .

- Catalyst Loading : Reduce Pd(OAc)₂ to 0.5–1 mol% to minimize metal contamination while maintaining >75% yield .

- Work-Up : Quench reactions with ice-cold water to precipitate the product and reduce solubility-driven losses. Monitor pH (neutral to slightly acidic) to prevent hydrolysis of the sulfonyl group .

How should discrepancies between experimental and theoretical elemental analysis data be resolved?

Advanced Research Question

Discrepancies >0.3% in C/H/N ratios often indicate incomplete purification or hygroscopicity. For example:

What stability challenges arise under varying pH and temperature conditions?

Advanced Research Question